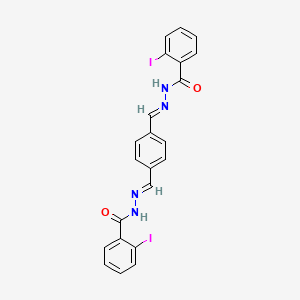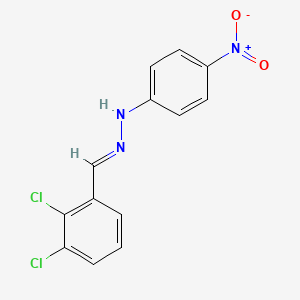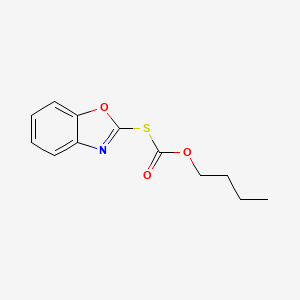![molecular formula C22H13Cl2N3O3 B3840503 3-(2,4-dichlorophenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3840503.png)
3-(2,4-dichlorophenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone
Übersicht
Beschreibung
3-(2,4-dichlorophenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone is a synthetic compound that belongs to the quinazolinone family. This compound has been widely studied due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-(2,4-dichlorophenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, it has been proposed that the compound exerts its biological effects by interacting with various cellular targets, such as enzymes, receptors, and ion channels. The compound has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and topoisomerases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to induce apoptosis, inhibit cell proliferation, and block angiogenesis, which are all important processes involved in tumor growth and progression. The compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2,4-dichlorophenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone in lab experiments is its high potency and selectivity. The compound has been shown to exhibit activity at low concentrations, making it an ideal candidate for use in various assays and experiments. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to prepare solutions for use in experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(2,4-dichlorophenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone. One area of research is the development of novel analogs of the compound with improved potency and selectivity. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Additionally, the compound's mechanism of action and cellular targets could be further elucidated to gain a better understanding of its biological effects.
Wissenschaftliche Forschungsanwendungen
3-(2,4-dichlorophenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticancer, antitumor, anti-inflammatory, and antimicrobial properties. The compound has also been investigated for its potential as a therapeutic agent for various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.
Eigenschaften
IUPAC Name |
3-(2,4-dichlorophenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2N3O3/c23-15-8-11-20(18(24)13-15)26-21(25-19-4-2-1-3-17(19)22(26)28)12-7-14-5-9-16(10-6-14)27(29)30/h1-13H/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYIQUGZCDBZTJ-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dichlorophenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2'-[methylenebis(imino-1,2,5-oxadiazole-4,3-diyl)]diacetic acid](/img/structure/B3840445.png)
![4-[4-(3-methylphenoxy)butyl]morpholine](/img/structure/B3840452.png)

![N'-[(5-bromo-2-thienyl)methylene]-3-chlorobenzohydrazide](/img/structure/B3840470.png)



![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-(4-bromophenyl)acetamide](/img/structure/B3840484.png)



![4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-(2-imidazo[1,2-a]pyridin-3-ylethyl)benzamide](/img/structure/B3840517.png)